molecular formula C10H21ClN2O3 B595899 tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride CAS No. 1217636-72-0

tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B595899
CAS No.: 1217636-72-0
M. Wt: 252.739
InChI Key: YNASECDCFXDYHN-WLYNEOFISA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNASECDCFXDYHN-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662518
Record name tert-Butyl [(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217636-72-0
Record name tert-Butyl [(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Attachment of the tert-Butyl Carbamate Moiety: This step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the carbamate compound to form the hydrochloride salt.

Industrial Production Methods

Industrial production of tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbamate to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Analogous Pyrrolidine Derivatives

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications/Notes References
Target compound C₁₀H₂₀N₂O₃·HCl 252.74 Hydroxymethyl, tert-butyl carbamate (3R,5S) Drug intermediate; enhances solubility via HCl salt
tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate C₁₀H₂₀N₂O₃ 216.28 Hydroxymethyl, tert-butyl carbamate (3S,5R) Stereoisomer; free base form may differ in solubility and receptor interactions
tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate C₁₀H₂₀N₂O₂ 200.28 Methyl, tert-butyl carbamate (3R,5S) Increased lipophilicity; potential CNS-targeting applications
[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride C₆H₁₁F₃NO·HCl 209.62 Trifluoromethyl, hydroxymethyl (3R,4R) Enhanced metabolic stability due to fluorine substituents

Key Observations :

  • Stereochemistry : The (3R,5S) configuration in the target compound may offer distinct binding affinity compared to its (3S,5R) stereoisomer .
  • Salt Forms : The hydrochloride salt in the target compound enhances aqueous solubility compared to free base analogs .

Pyridine and Pyrimidine-Based Carbamates

Table 2: Heterocyclic Carbamate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Features Applications References
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate C₁₂H₁₄ClF₃N₂O₂ 296.67 Pyridine Chloro, trifluoromethyl groups Intermediate for agrochemicals or antivirals
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine Fluoro, hydroxy, methyl groups Potential use in kinase inhibitors or antimicrobial agents

Key Observations :

  • Aromatic vs. Aliphatic Cores : Pyridine/pyrimidine derivatives exhibit planar aromatic structures, enabling π-π stacking interactions absent in pyrrolidine-based compounds .
  • Electron-Withdrawing Groups : Fluorine and chlorine in these analogs improve metabolic stability and electronegativity, favoring target binding in enzyme inhibitors .

Research Findings and Pharmacological Implications

  • Synthetic Utility : The target compound’s hydroxymethyl group enables further functionalization, such as coupling with boronic acids (e.g., in Suzuki-Miyaura reactions) to create biaryl structures for drug candidates .
  • Comparative Bioactivity : Pyrrolidine derivatives with hydroxymethyl groups (e.g., the target compound) often show higher aqueous solubility than methyl or trifluoromethyl analogs, critical for parenteral formulations .
  • Safety Profiles: Unlike pyrimidine-based carbamates (), the target compound lacks reported mutagenic or carcinogenic risks, but its hydrochloride salt requires careful handling due to irritant properties .

Biological Activity

tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, a compound with a unique pyrrolidine structure, has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H20N2O3C_{10}H_{20}N_{2}O_{3}, and it features a carbamate functional group attached to a pyrrolidine ring. This structural configuration is significant for its biological interactions.

Biological Activity Overview

The biological activity of tert-butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride can be categorized into several key areas:

  • Antioxidant Activity :
    • The compound exhibits antioxidant properties, potentially mitigating oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases.
  • Neuroprotective Effects :
    • Studies indicate that compounds with similar structural features can protect neuronal cells from oxidative damage. For instance, research on related pyrrolidine derivatives has shown neuroprotective effects against neurotoxic agents like tert-butyl hydroperoxide (TBHP) in SH-SY5Y neuroblastoma cells .
  • Anti-inflammatory Properties :
    • Pyrrolidine derivatives have been evaluated for their anti-inflammatory activities. Some studies suggest that compounds like tert-butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate may inhibit pathways involved in inflammation, though specific data on this compound is limited.

The mechanisms through which tert-butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate exerts its biological effects include:

  • Inhibition of Oxidative Stress Pathways : The compound may modulate signaling pathways such as ERK/MAPK and PI3K/Akt, which are vital in cellular survival and apoptosis regulation .
  • Radical Scavenging : Similar compounds have demonstrated the ability to quench free radicals effectively, thus reducing oxidative damage to cellular components .

Case Studies and Research Findings

Several studies have investigated the biological implications of pyrrolidine derivatives:

  • Neuroprotection Against TBHP : A study demonstrated that a related compound could protect SH-SY5Y cells from TBHP-induced cytotoxicity by enhancing ERK1/2 and Akt phosphorylation . While direct studies on tert-butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate are scarce, the implications of similar compounds suggest potential neuroprotective applications.
  • Antioxidant Studies : Research on related compounds has shown promising results in reducing oxidative stress markers in various cell lines. These findings highlight the need for further investigation into the specific antioxidant capabilities of tert-butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate .

Data Tables

Below is a summary table of relevant findings related to similar compounds:

Compound NameBiological ActivityMechanism
Pyrrolidine Derivative ANeuroprotectiveERK/MAPK activation
Pyrrolidine Derivative BAntioxidantFree radical scavenging
Pyrrolidine Derivative CAnti-inflammatoryInhibition of pro-inflammatory cytokines

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